molecular formula C21H35N3O7 B001146 Lisinopril CAS No. 83915-83-7

Lisinopril

Cat. No. B001146
CAS RN: 83915-83-7
M. Wt: 405.5 g/mol
InChI Key: CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Lisinopril involves a sequence of chemical reactions that yield both the drug itself and various derivatives, enhancing our understanding of its chemical nature and potential modifications for research and therapeutic applications. For instance, Lisinopril derivatives have been synthesized through coupling or condensation reactions, highlighting the versatility in modifying its structure for specific purposes, such as the creation of fluorescent derivatives for drug identification and estimation (Jamkhandi et al., 2012). Additionally, the process has been refined to address impurities and enhance the drug's synthesis efficiency, as detailed in studies focusing on the synthesis and characterization of compounds related to Lisinopril (Reddy et al., 2015).

Molecular Structure Analysis

Understanding Lisinopril's molecular structure is crucial for its synthesis and application. The drug's structure has been explored through molecular modeling, revealing insights into its interaction with the ACE enzyme. A notable study synthesized a Lisinopril analogue incorporating a tryptophan functionality, demonstrating an increased specificity for the enzyme's C-domain, which is essential for its inhibitory activity (Nchinda et al., 2006).

Chemical Reactions and Properties

Lisinopril's chemical reactions and properties, including its interaction with metal ions and its stability under various conditions, have been extensively studied. For instance, complexes of Lisinopril with vital metal ions have been synthesized, offering insights into its chemical behavior and potential for creating new therapeutic forms (Zaky et al., 2017).

Physical Properties Analysis

The physical properties of Lisinopril, such as solubility, stability, and crystalline form, significantly impact its pharmacological effectiveness and manufacturing process. Investigations into the dehydration and hydration processes of Lisinopril dihydrate have elucidated the structural changes it undergoes, affecting its stability and formulation (Fujii et al., 2012).

Chemical Properties Analysis

Lisinopril's chemical properties, including its reactivity and interaction with other compounds, are essential for its pharmaceutical application. Studies have targeted the catalytic inactivation of the ACE enzyme by Lisinopril-coupled transition-metal chelates, showcasing the drug's versatile chemical interactions and the potential for targeted therapeutic applications (Joyner et al., 2012).

Scientific Research Applications

  • Cancer Treatment Adjunct : Lisinopril can reduce the genotoxicity of L-asparaginase, a drug used in cancer treatment, specifically in bone marrow cells for acute lymphoblastic leukemia (International Journal of Clinical and Medical Education Research, 2022).

  • Cardiovascular Disease Treatment : It is widely used in treating hypertension, congestive heart failure, and heart attacks. Lisinopril also helps in preventing renal and retinal complications in diabetic patients (Asian Journal of Research in Pharmaceutical Science, 2014).

  • Pharmaceutical Analysis : Various analytical methods are employed for determining Lisinopril in pharmaceutical preparations, highlighting its importance in medication formulation and quality control (Journal of Bioequivalence & Bioavailability, 2016).

  • Diabetes Management : Lisinopril lowers blood pressure and preserves renal function in hypertensive diabetic patients without affecting glycaemic control or lipid profiles (Drugs, 1997).

  • Potential Multiple Sclerosis Treatment : It shows promise in reducing flare-ups of multiple sclerosis, demonstrating its potential beyond traditional cardiovascular uses (IEEE Pulse, 2014).

  • Cardioprotective Effects : Lisinopril has demonstrated effectiveness in reducing blood pressure, improving cardiac output, and reducing mortality, particularly in diabetic patients after myocardial infarction (Drugs & aging, 1997).

  • Myocarditis Treatment : It exhibits a cardio-protective effect on acute autoimmune myocarditis in animal models, likely through its effect on angiotensin II formation (Histology and histopathology, 2017).

  • Drug Interactions : Research has shown that green tea extract can significantly impair the intestinal absorption of Lisinopril, which is important for understanding potential dietary interactions (Clinical and Translational Science, 2020).

  • Pharmacokinetic Modeling : Physiologically based pharmacokinetic modeling has been developed for Lisinopril, especially to describe its pharmacokinetics in children, aiding in dose optimization (British Journal of Clinical Pharmacology, 2020).

  • Molecular Studies : Investigations into the dehydration and hydration processes of Lisinopril Dihydrate at the molecular level contribute to a deeper understanding of its stability and formulation (Crystal Growth & Design, 2012).

Safety And Hazards

Lisinopril can cause abrupt swelling of your face, arms, legs, lips, tongue, throat, and intestines, which can be fatal . It can also cause low blood pressure, especially during the first few days of taking it . A persistent cough may also occur . It is not recommended during the entire duration of pregnancy as it may harm the baby .

Future Directions

Lisinopril shows promise in the treatment of congestive heart failure . It appears to reduce mortality in diabetic patients after myocardial infarction and may also improve neuropathy associated with diabetes . More studies are needed before the drug will be considered a mainstream medication for the treatment of conditions like proteinuric kidney disease caused by high amounts of protein in the urine .

properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76547-98-3 (parent cpd), 82009-35-6 (sulfate (1:2))
Record name Lisinopril [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045600
Record name Lisinopril dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisinopril dihydrate

CAS RN

83915-83-7
Record name Lisinopril [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083915837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LISINOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7199S1YWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lisinopril
Reactant of Route 2
Lisinopril
Reactant of Route 3
Lisinopril
Reactant of Route 4
Lisinopril
Reactant of Route 5
Lisinopril
Reactant of Route 6
Lisinopril

Citations

For This Compound
83,500
Citations
JE Heeg, PE De Jong, GK Van Der Hem… - Kidney international, 1989 - Elsevier
… ACE inhibition by lisinopril. We studied the efficacy of the ACE inhibitor lisinopril in treating … 127 ml/min, the effect of different lisinopril doses and of changing dietary sodium intake was …
Number of citations: 476 www.sciencedirect.com
SG Lancaster, PA Todd - Drugs, 1988 - Springer
… lisinopril alone, and in those who do not, most will with the addition of hydrochlorothiazide; lisinopril … In patients with congestive heart failure resistant to conventional therapy, lisinopril …
Number of citations: 169 link.springer.com
GM Armayor, LM Lopez - Drug intelligence & clinical …, 1988 - journals.sagepub.com
… Lisinopril … lisinopril is safer or more effective than captopril or enalapril in the treatment of hypertension or CHF requires further investigation. Prolonged duration of action of lisinopril …
Number of citations: 44 journals.sagepub.com
R Natesh, SLU Schwager, ED Sturrock, KR Acharya - Nature, 2003 - nature.com
Angiotensin-converting enzyme (ACE) has a critical role in cardiovascular function by cleaving the carboxy terminal His-Leu dipeptide from angiotensin I to produce a potent …
Number of citations: 954 www.nature.com
HJ Gomez, VJ Cirillo, F Moncloa - Journal of Cardiovascular …, 1987 - europepmc.org
… Lisinopril produces greater systolic and diastolic BP reductions than HCTZ. Lisinopril is … Lisinopril and nifedipine produce comparable reductions in systolic and diastolic BP. When …
Number of citations: 94 europepmc.org
M Packer, PA Poole-Wilson, PW Armstrong… - Circulation, 1999 - Am Heart Assoc
… instead of low doses of the ACE inhibitor lisinopril reduces the risk of major clinical events in … When the protocol was first developed in 1992, we assumed that low doses of lisinopril …
Number of citations: 752 www.ahajournals.org
CG Brilla, JS Janicki, KT Weber - Circulation, 1991 - Am Heart Assoc
… levels with lisinopril in this study, we were able to restore diastolic myocardial stiffness to normal; this did not occur spontaneously in SHR-C26, and the administration of lisinopril to …
Number of citations: 461 www.ahajournals.org
CG Brilla, RC Funck, H Rupp - Circulation, 2000 - Am Heart Assoc
… lisinopril resulted in an improvement of LV diastolic function, as evidenced by a significant rise of the E/A ratio in lisinopril-… In addition, the treatment effect of lisinopril was significant for …
Number of citations: 886 www.ahajournals.org
JP Chalmers, MJ West, J Cyran… - Journal of …, 1987 - journals.lww.com
… Four patients in the lisinopril group and three in the placebo group died in this … 87 lisinopril-treated patients compared to 13 in the 43 placebo-treated patients. We conclude that …
Number of citations: 113 journals.lww.com
G Zuanetti, R Latini, AP Maggioni, MG Franzosi… - Circulation, 1997 - Am Heart Assoc
… MI were randomized to treatment with lisinopril (2.5 to 5 up to … Treatment with lisinopril was associated with a decreased 6-… Conclusions Early treatment with the ACE inhibitor lisinopril …
Number of citations: 374 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.